Cas no 2137745-31-2 (2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine)
2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine
- Pyrazine, 2-bromo-5-(4-bromo-3-fluorophenyl)-
- 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine
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- Inchi: 1S/C10H5Br2FN2/c11-7-2-1-6(3-8(7)13)9-4-15-10(12)5-14-9/h1-5H
- InChI Key: JDJGKZFKUVTGIJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)C1C=NC(=CN=1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 218
- XLogP3: 3.3
- Topological Polar Surface Area: 25.8
2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698811-0.05g |
2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine |
2137745-31-2 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
| Enamine | EN300-698811-0.1g |
2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine |
2137745-31-2 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
| Enamine | EN300-698811-0.25g |
2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine |
2137745-31-2 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
| Enamine | EN300-698811-0.5g |
2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine |
2137745-31-2 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
| Enamine | EN300-698811-1.0g |
2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine |
2137745-31-2 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
| Enamine | EN300-698811-2.5g |
2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine |
2137745-31-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
| Enamine | EN300-698811-5.0g |
2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine |
2137745-31-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
| Enamine | EN300-698811-10.0g |
2-bromo-5-(4-bromo-3-fluorophenyl)pyrazine |
2137745-31-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 |
2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine
Introduction to 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine (CAS No. 2137745-31-2)
2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 2137745-31-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic molecule has garnered attention due to its versatile structural framework, which makes it a valuable scaffold for the development of novel bioactive molecules. The presence of bromine and fluorine substituents on the aromatic ring enhances its reactivity, making it a promising candidate for further derivatization and functionalization in synthetic chemistry.
The compound belongs to the pyrazine family, a class of nitrogen-containing heterocycles that are widely studied for their pharmacological properties. Pyrazines exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific substitution pattern in 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine contributes to its unique chemical and biological profile, making it an attractive molecule for medicinal chemists.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine has been explored as a potential lead compound in the design of inhibitors for enzymes involved in cancer metabolism. For instance, studies have demonstrated its efficacy in inhibiting kinases and other enzymes that play critical roles in tumor growth and progression. The bromo and fluoro groups provide excellent handles for further chemical manipulation, allowing researchers to optimize potency and selectivity.
The synthesis of 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine involves multi-step organic reactions, typically starting from commercially available precursors such as bromopyrazine and brominated fluorobenzene derivatives. The introduction of bromine atoms at the 2-position and 5-position of the pyrazine ring, coupled with the 4-bromo-3-fluorophenyl moiety, requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate these transformations efficiently.
One of the most compelling aspects of 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine is its potential as a building block for drug discovery. Its structural features allow for easy modification through various chemical strategies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. These reactions enable the introduction of diverse functional groups, leading to libraries of derivatives with tailored biological activities. Such combinatorial chemistry approaches have been instrumental in identifying novel therapeutic agents with improved pharmacokinetic profiles.
The pharmacological evaluation of 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against several target enzymes relevant to cancer therapy. Notably, it has demonstrated potent effects on tyrosine kinases, which are overexpressed in many solid tumors and are key drivers of malignant cell proliferation. Additionally, preliminary in vivo studies suggest that 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine can modulate pathways associated with tumor angiogenesis and metastasis.
The role of fluorine atoms in enhancing drug bioavailability has been well-documented in medicinal chemistry literature. In 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine, the fluorine substituent at the 3-position of the phenyl ring likely contributes to metabolic stability by resisting hydrolysis under physiological conditions. This property is crucial for extending the half-life of drugs once administered to patients. Furthermore, fluorinated aromatic compounds often exhibit improved binding affinity to biological targets due to their ability to engage hydrophobic pockets within proteins.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine. Molecular modeling techniques allow researchers to predict binding interactions between this molecule and potential drug targets with high accuracy. By integrating experimental data with computational insights, scientists can refine their synthetic strategies to maximize the likelihood of success in drug development programs.
The versatility of 2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine extends beyond oncology applications. It has also been explored as a precursor for developing antimicrobial agents against resistant bacterial strains. The bromo and fluoro substituents enhance its interactions with bacterial enzymes and cell wall components, making it a potent candidate for combating infections caused by multidrug-resistant pathogens.
In conclusion,2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine (CAS No. 2137745-31-2) represents a promising scaffold for pharmaceutical innovation. Its unique structural features enable diverse functionalization strategies, while its biological activities make it a valuable candidate for further investigation in drug discovery efforts aimed at treating cancer and infectious diseases. As research continues to uncover new therapeutic applications for this compound,2-Bromo-5-(4-bromo-3-fluorophenyl)pyrazine is poised to play an increasingly important role in modern medicine.
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